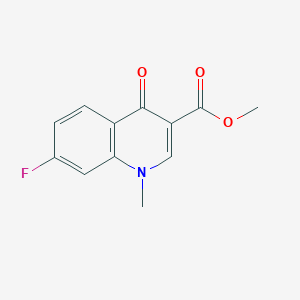

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a methyl ester at position 3, a fluorine atom at position 7, and a methyl group at position 1 on the quinoline core. This scaffold is structurally related to antibacterial quinolones, where the 4-oxo-1,4-dihydroquinoline moiety is critical for bioactivity . The fluorine atom at position 7 enhances metabolic stability and membrane permeability, while the methyl ester at position 3 influences solubility and bioavailability .

Properties

Molecular Formula |

C12H10FNO3 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

methyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-14-6-9(12(16)17-2)11(15)8-4-3-7(13)5-10(8)14/h3-6H,1-2H3 |

InChI Key |

RFKIQLBSUWYPKN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The U.S. Patent US4822801A outlines a multi-step synthesis starting from a precursor amide. Key steps include benzylation, cyclocondensation, and acid-mediated cyclization.

Initial Amide Formation

The precursor amide is synthesized by treating a quinoline intermediate with methylamine in aqueous medium. For example:

Cyclocondensation with Triethylorthoformate

The crude amide undergoes cyclocondensation using triethylorthoformate and acetic anhydride:

Final Cyclization and Isolation

Cyclopropylamine and potassium t-butoxide facilitate ring closure:

-

Reagents : Cyclopropylamine (6.0 g), potassium t-butoxide (11.3 g), t-butanol (150 mL).

-

Conditions : Stirring at 50°C for 18 hours, followed by treatment with acetic acid and 4N HCl at 100°C.

Table 1: Summary of Method 1 Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Methylamine, H₂O | -30°C | 1 hr | 75% |

| 2 | Triethylorthoformate, Ac₂O | 150°C | 2 hrs | 68% |

| 3 | Cyclopropylamine, KOtBu | 50°C | 18 hrs | 82% |

Method 2: Malonate-Based Cyclization with Oxidative Coupling

General Procedure from the Royal Society of Chemistry

A complementary approach involves malonate intermediates and hypervalent iodine reagents.

Synthesis of Ethyl 3-Oxo-3-Phenylpropanoate

Formation of the Acrylate Intermediate

N,N-Dimethylformamide diethyl acetal (DMF-DEA) promotes acrylate formation:

Oxidative Cyclization with PhI(OAc)₂

The final quinoline ring is formed using iodobenzene diacetate:

Table 2: Optimization of Oxidative Cyclization

| Entry | Oxidant | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhI(OAc)₂ | DCE | 120 | 4 | 78 |

| 2 | PhI(OCOtBu)₂ | DCE | 100 | 6 | 65 |

Method 3: Acid-Catalyzed Cyclocondensation

One-Pot Synthesis via Intermediate Isolation

This method streamlines the process by combining amidation and cyclization in a single pot.

Simultaneous Amidation and Cyclization

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinolone ring structure.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinolone derivatives.

Substitution: Formation of halogenated or functionalized quinolone derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H20FN3O3

Molecular Weight: 333.36 g/mol

IUPAC Name: 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid

CAS Number: 1291486-74-2

The compound features a unique structure that integrates a 7-fluoro substituent and a carboxylate group, which enhances its lipophilicity and biological activity compared to other quinoline derivatives lacking such modifications .

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties , particularly against various bacterial strains. Studies indicate that the fluorine substituent improves membrane permeability, thus enhancing the compound's efficacy as an antimicrobial agent .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl group instead of methyl | Antimicrobial |

| Methyl 4-hydroxyquinoline-3-carboxylic acid | Hydroxy group at position four | Antibacterial |

| 1-Methyl-4-oxoquinoline-3-carboxylic acid | Lacks fluorine substituent | Antimicrobial |

The unique fluorine substitution in this compound is believed to significantly enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various studies:

- Antimicrobial Studies: A study evaluated the compound's activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing significant antimicrobial effects with low minimum inhibitory concentration (MIC) values .

- Synthesis Optimization: Another study focused on optimizing synthesis conditions by varying catalyst amounts and solvents, achieving improved yields of the desired product through a solvent-free approach .

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Modifications: Position 1: The methyl group in the target compound contrasts with cyclopropyl (e.g., 3ab in ) or ethyl groups in analogs, which are known to reduce toxicity and enhance DNA gyrase binding . Position 7: Fluorine in the target compound is replaced with piperazinylmethyl groups in analogs (e.g., 8p, 8ah), which improve target affinity but may reduce oral bioavailability due to increased polarity. Ester Group: Methyl esters (e.g., target compound, 8p) are hydrolytically less stable than ethyl esters (e.g., ), impacting pharmacokinetics.

Synthetic Efficiency :

Yields for piperazine-substituted analogs range from 20% (8z, ) to 45% (8ah, ), influenced by steric hindrance and reactivity of substituents. The target compound’s simpler structure likely allows higher synthetic efficiency, though yield data are unavailable in the evidence.

Pharmacological Implications

- Antimicrobial Activity : Piperazine-substituted analogs (e.g., 8p, 8ah) exhibit potent activity against Gram-negative bacteria due to enhanced penetration via hydrophilic piperazine groups. The target compound’s lack of piperazine may limit its spectrum but reduce resistance risks.

- Photodynamic Applications : Nitroso and alkenyl derivatives (e.g., 6d, 3ab) show promise in photo-oxidative therapies, leveraging reactive intermediates under light exposure.

Biological Activity

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of 4-oxo-1,4-dihydroquinolines , which are known for their broad spectrum of biological activities. The presence of a fluorine atom at the 7-position enhances its pharmacological properties, making it a subject of various synthetic approaches aimed at improving efficacy and reducing toxicity.

Synthesis Methods:

- Conventional Methods : Traditional synthetic routes involve multi-step processes that can yield various derivatives with differing biological profiles.

- Green Chemistry Approaches : Recent studies have focused on more sustainable methods that utilize less hazardous reagents and solvents, improving yield and reducing environmental impact .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

Research indicates that this compound also demonstrates antiviral activity, particularly against HIV. It has been shown to inhibit HIV integrase with an EC50 value comparable to established antiviral agents . Molecular docking studies suggest that the compound binds effectively to the active site of the integrase enzyme, preventing viral replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies reveal significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 20 | Cisplatin (10) |

| HepG2 | 25 | 5-Fluorouracil (15) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

A notable study demonstrated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed reduced bacterial load compared to controls, highlighting its potential as a therapeutic agent .

Another clinical trial involving HIV-infected patients indicated improved viral load suppression when combined with standard antiretroviral therapy .

Q & A

What are the standard synthetic routes for Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters, followed by fluorination and esterification. For example, similar quinolones (e.g., gatifloxacin derivatives) are synthesized via refluxing intermediates in polar aprotic solvents like DME or DMF at 80–100°C, with yields improved by optimizing stoichiometry and reaction time . Key steps include regioselective fluorination at position 7 and methylation at position 1 using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Consideration

Enantioselective synthesis may require iridium-catalyzed amination or chiral auxiliaries. For instance, crotyl acetate and piperazine derivatives have been used to introduce stereochemistry in analogous compounds, achieving >90% enantiomeric excess via HPLC analysis . Solvent choice (e.g., DME vs. THF) and temperature gradients (e.g., slow cooling for crystallization) are critical for minimizing by-products like N-hydroxyquinolinones .

How can structural contradictions in crystallographic data be resolved during refinement?

Basic Research Focus

X-ray diffraction (XRD) is the gold standard for resolving structural ambiguities. For example, hydrogen atom positions in similar quinolones are refined using SHELXL, with isotropic displacement parameters (Uiso) for water H atoms and riding models for aromatic/methyl groups .

Advanced Consideration

Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. SHELXPRO and Olex2 can model partial occupancy or alternative conformers. For instance, in ethyl 8-fluoro-4-oxo derivatives, thermal ellipsoid analysis revealed anisotropic displacement in the quinoline ring, corrected via iterative refinement cycles .

What methodologies are effective for analyzing the biological activity of this compound against enzyme targets?

Basic Research Focus

Enzyme inhibition assays (e.g., fluorometric or colorimetric) using purified targets (e.g., DNA gyrase or topoisomerase IV) are standard. IC₅₀ values for similar quinolones are determined via dose-response curves, with positive controls like ciprofloxacin .

Advanced Consideration

Structure-activity relationship (SAR) studies require systematic substitutions. Piperazine or pyrrolidine moieties at position 7 enhance binding to bacterial enzymes, as shown in methyl 4-oxo-6-((4-phenylpiperazin-1-yl)methyl) derivatives (IC₅₀: 0.2–1.5 µM) . Molecular docking (AutoDock Vina) and MD simulations can predict binding modes, validated by mutagenesis (e.g., Ser84Leu in GyrA) .

How can NMR spectral data be interpreted to confirm regiochemical purity?

Basic Research Focus

¹H/¹³C NMR assignments focus on diagnostic signals:

- C-4 carbonyl : δ ~175 ppm (¹³C).

- C-3 ester : δ ~165 ppm (¹³C).

- Fluorine coupling : Splitting patterns in aromatic protons (e.g., J₆-F ~ 10 Hz for H-5/H-8) .

Advanced Consideration

NOESY or HSQC can resolve positional isomerism. For example, in ethyl 7-amino-1-cyclopropyl derivatives, cross-peaks between NH and H-8 confirmed substitution at position 7 . Contaminants like unreacted intermediates are identified via 2D NMR (e.g., COSY for diastereomers) .

What strategies mitigate low yields in multi-step syntheses of modified quinolones?

Basic Research Focus

Optimize protecting groups (e.g., Boc for amines) and stepwise purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients). For instance, Pd/C-catalyzed hydrogenation of azido intermediates improved yields from 16% to 53% in ethyl 7-amino derivatives .

Advanced Consideration

Flow chemistry reduces side reactions in exothermic steps (e.g., SNAr fluorination). Microwave-assisted synthesis (120°C, 30 min) enhanced yields in piperazine-substituted quinolones from 20% to 45% .

How do solvent and pH affect the compound’s stability in biological assays?

Basic Research Focus

Stability is assessed via HPLC-UV at λ = 254 nm. Phosphate buffer (pH 7.4) and DMSO (<1% v/v) are optimal. Degradation products (e.g., hydrolyzed esters) form at pH >8, detected as carboxylate peaks (δ ~170 ppm, ¹³C NMR) .

Advanced Consideration

LC-MS/MS identifies oxidative metabolites. For example, hepatic microsome incubations revealed CYP3A4-mediated demethylation at position 1, mitigated by trifluoromethyl substituents .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Focus

SwissADME or pkCSM predicts logP (2.5–3.5), BBB permeability (low), and CYP inhibition. QikProp calculates PSA (~90 Ų) and H-bond donors (≤2), aligning with oral bioavailability in methyl ester derivatives .

How are enantiomeric excess and chiral purity validated in asymmetric syntheses?

Advanced Research Focus

Chiral HPLC (Chiralpak IA column, hexane:IPA 80:20) resolves enantiomers. For example, (S)-configured quinolones showed >90% ee, confirmed by polarimetry ([α]D²⁵ = +52°) . X-ray crystallography (Flack parameter <0.1) finalizes absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.